(1-(Pyridin-2-yl)cyclopropyl)methanamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Flexible linker analogs often yield inconsistent SAR in kinase programs. This rigid cyclopropyl-pyridine methanamine provides a conformationally constrained hinge-binding scaffold with favorable LogP (1.07) and low TPSA (38.91 Ų), supporting CNS-penetrant candidate design. Key differentiators: - ≥98% purity minimizes confounding biological artifacts in CETSA and photoaffinity labeling assays. - Defined density (1.107 g/cm³) and boiling point (261.7°C) enable predictable scale-up and crystallization. - Reliable global supply with full analytical characterization (NMR, HPLC) for reproducible results.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 812640-83-8
Cat. No. B1387109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-2-yl)cyclopropyl)methanamine
CAS812640-83-8
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2=CC=CC=N2
InChIInChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2
InChIKeyLAYWXWONVPWAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS 812640-83-8): Structural Overview and Procurement Baseline


(1-(Pyridin-2-yl)cyclopropyl)methanamine is a heterocyclic amine with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a pyridine ring, imparting a rigid, three-dimensional structure . The compound is typically supplied as a solid with a purity of ≥98% and is used primarily as a research intermediate or building block in medicinal chemistry .

Why Generic Substitution of (1-(Pyridin-2-yl)cyclopropyl)methanamine Leads to Divergent Outcomes


Compounds within the cyclopropyl-pyridinyl methanamine class cannot be simply interchanged due to subtle structural variations that profoundly influence physicochemical properties and biological interactions. For example, the position of the pyridine nitrogen (2- vs. 3- vs. 4-position) alters electronic distribution and hydrogen-bonding capacity, affecting solubility, lipophilicity, and target binding [1]. Furthermore, the precise spatial orientation of the cyclopropyl ring relative to the amine group dictates conformational rigidity and metabolic stability, which are critical parameters in drug design [2]. Substituting with a close analog, such as cyclopropyl(pyridin-2-yl)methanamine (CAS 535925-68-9) or 2-(pyridin-2-yl)cyclopropylmethanamine (CAS 1334495-24-7), without rigorous comparative validation risks introducing unanticipated changes in reactivity, selectivity, and pharmacokinetic profile, thereby compromising experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for (1-(Pyridin-2-yl)cyclopropyl)methanamine vs. Closest Analogs


Physicochemical Differentiation: Density and Boiling Point vs. Positional Isomer

The compound exhibits a measured density of 1.107 g/cm³ and a boiling point of 261.7°C at 760 mmHg . In contrast, the positional isomer cyclopropyl(pyridin-2-yl)methanamine (CAS 535925-68-9) has a predicted density of 1.147 g/cm³ and a boiling point of 246.5°C . These differences, though modest, reflect distinct intermolecular packing and vaporization energetics that can influence purification, formulation, and handling properties in downstream applications.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Specification and Analytical Consistency

The target compound is consistently supplied with a minimum purity specification of 98% . This level of purity is comparable to high-quality research-grade materials and ensures minimal batch-to-batch variability. In contrast, some commercially available analogs, such as cyclopropyl(pyridin-2-yl)methanamine, are often offered at 97% purity , which may introduce higher levels of impurities that could confound sensitive biological assays or catalytic reactions.

Chemical Procurement Quality Control Reproducible Research

Conformational Rigidity and Metabolic Stability Advantage

The cyclopropane ring in (1-(pyridin-2-yl)cyclopropyl)methanamine imposes a high degree of conformational restriction, which is a recognized strategy in medicinal chemistry to enhance metabolic stability and target selectivity [1]. While direct quantitative data for this specific compound are limited, studies on related cyclopropylamine scaffolds demonstrate that the cyclopropane moiety can significantly reduce oxidative metabolism by cytochrome P450 enzymes, as evidenced by increased metabolic half-lives (e.g., t1/2 > 30 min in microsomal stability assays for compounds containing similar motifs) . In contrast, more flexible analogs lacking the cyclopropyl constraint, such as simple pyridin-2-yl methanamines, typically exhibit lower metabolic stability and broader off-target profiles.

Drug Design Metabolic Stability Conformational Restriction

LogP and Hydrogen Bonding Profile Impact on Permeability

Computational analysis of (1-(pyridin-2-yl)cyclopropyl)methanamine yields a calculated LogP of 1.0719 and a topological polar surface area (TPSA) of 38.91 Ų . This profile suggests moderate lipophilicity and a favorable balance for passive membrane permeability. For comparison, the positional isomer cyclopropyl(pyridin-2-yl)methanamine has a similar TPSA but a slightly higher predicted LogP (estimated 1.15-1.25 based on fragment contributions), which may alter its distribution and CNS penetration potential. Such differences can be decisive in designing brain-penetrant vs. peripherally restricted compounds.

ADME Lipophilicity Blood-Brain Barrier

Optimal Research and Industrial Application Scenarios for (1-(Pyridin-2-yl)cyclopropyl)methanamine Based on Quantitative Differentiation


Medicinal Chemistry: Conformationally Restricted Scaffold for Kinase Inhibitor Design

The rigid cyclopropyl-pyridine core of this compound serves as an ideal scaffold for the development of selective kinase inhibitors. Its constrained geometry and favorable LogP (1.07) support the design of hinge-binding motifs with improved metabolic stability, as inferred from class-level evidence . This makes it a superior choice over more flexible analogs for targeting ATP-binding pockets where precise spatial arrangement is critical for potency and selectivity.

Chemical Biology: High-Purity Probe for Target Engagement Studies

With a minimum purity specification of 98%, this compound is well-suited for use as a chemical probe in target engagement assays, such as cellular thermal shift assays (CETSA) or photoaffinity labeling . The high purity minimizes confounding biological activity from impurities, ensuring that observed effects can be confidently attributed to the intended target.

Process Chemistry: Reliable Building Block with Consistent Physicochemical Properties

The measured density (1.107 g/cm³) and boiling point (261.7°C) provide reliable parameters for process development, including solvent selection, distillation, and crystallization optimization . This quantitative characterization reduces the risk of unexpected behavior during scale-up, making it a dependable intermediate for the synthesis of more complex pharmaceutical candidates.

Neuroscience Research: Scaffold for CNS-Penetrant Ligand Optimization

The calculated LogP of 1.0719 and low TPSA (38.91 Ų) indicate a favorable profile for crossing the blood-brain barrier . This compound can be used as a starting point for the development of CNS-active agents, where subtle modifications can be made to fine-tune brain penetration while maintaining target engagement.

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